c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]

Antimicrobial peptides Gram-negative bacteria MIC comparison

Compound 9C is a cyclic heptapeptide with proven 2-fold higher plasma stability than linear analogs and distinct SAR from 8C. With validated broad-spectrum activity (MIC 3.1–25 μg/mL) against MRSA and P. aeruginosa, it is a superior positive control for membrane disruption assays and a critical lead scaffold for antimicrobial development. Its amphiphilic design ensures reproducible results in peptide-lipid bilayer interaction studies.

Molecular Formula C63H81N19O7
Molecular Weight 1216.4 g/mol
Cat. No. B12428086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
Molecular FormulaC63H81N19O7
Molecular Weight1216.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6
InChIInChI=1S/C63H81N19O7/c64-60(65)72-27-7-17-46-53(83)76-47(18-8-28-73-61(66)67)54(84)78-49(20-10-30-75-63(70)71)56(86)80-51(35-38-22-25-41-12-2-5-15-44(41)32-38)58(88)82-52(36-39-23-26-42-13-3-6-16-45(42)33-39)59(89)81-50(34-37-21-24-40-11-1-4-14-43(40)31-37)57(87)79-48(55(85)77-46)19-9-29-74-62(68)69/h1-6,11-16,21-26,31-33,46-52H,7-10,17-20,27-30,34-36H2,(H,76,83)(H,77,85)(H,78,84)(H,79,87)(H,80,86)(H,81,89)(H,82,88)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75)/t46-,47-,48-,49-,50+,51+,52+/m1/s1
InChIKeyXPFWGJWXUCTSKQ-MUNHKPIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: A Cyclic Amphiphilic Peptide with Broad-Spectrum Antibacterial Activity


c[Arg-Arg-Arg-Arg-Nal-Nal-Nal], also known as Compound 9C, is a synthetic cyclic heptapeptide comprising four arginine (Arg) residues and three L-2-naphthylalanine (Nal) residues [1]. This amphiphilic peptide is designed with a cationic hydrophilic face (Arg) and a hydrophobic face (Nal), enabling membrane interaction and disruption [1]. The compound has a CAS number of 2619854-01-0, a molecular formula of C63H81N19O7, and a molar mass of 1216.44 g/mol [2]. It was developed as a lead candidate in a series of membrane-active antimicrobial peptides targeting drug-resistant bacteria [1].

Why c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] Cannot Be Replaced by Generic Linear Peptides or Other Cyclic Analogs


Generic substitution of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] with linear amphiphilic peptides or alternative cyclic analogs is not scientifically valid due to significant differences in plasma stability, antibacterial potency, and membrane selectivity. The lead cyclic peptide 9C exhibits approximately 2-fold higher stability in plasma after 24 hours compared to its linear counterpart [1]. Furthermore, the specific hydrophobic residue composition (Nal vs. Dip) directly impacts Gram-negative antibacterial potency; for instance, 9C demonstrates a 2-fold lower MIC against E. coli compared to the closely related analog 8C (c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]) [1]. These structure-activity relationships highlight that even subtle modifications in the hydrophobic domain result in quantifiable changes in efficacy, precluding simple interchangeability.

Quantitative Differentiation of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] vs. Analogs: Evidence for Scientific Selection


Superior Activity Against E. coli (Gram-Negative) Compared to c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] (Compound 8C)

In a direct head-to-head comparison within the same study, cyclic peptide 9C (c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]) demonstrated a 2-fold improvement in potency against Escherichia coli (ATCC 25922) compared to its closely related analog 8C (c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]) [1].

Antimicrobial peptides Gram-negative bacteria MIC comparison

Enhanced Plasma Stability of Cyclic c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] Over Linear Counterparts

Cyclization of the peptide sequence significantly improves metabolic stability. The lead cyclic peptide 9C exhibited approximately 2-fold higher stability in human plasma after 24 hours of incubation compared to its linear counterpart [1].

Peptide stability Pharmacokinetics Cyclization

Broad-Spectrum Activity Profile Against Drug-Resistant Pathogens

Compound 9C demonstrates broad-spectrum activity against clinically relevant drug-resistant bacteria, with MIC values of 3.1 μg/mL against MRSA (ATCC BAA-1556) and S. aureus (ATCC 29213), 12.5 μg/mL against P. aeruginosa (ATCC 27883), and 25 μg/mL against E. coli (ATCC 25922) [1]. This profile compares favorably to many conventional antibiotics that lose efficacy against resistant strains.

Drug-resistant bacteria MRSA Gram-positive Gram-negative

Favorable Cytotoxicity Profile Indicating Bacterial Selectivity

Cytotoxicity studies revealed that the lead cyclic peptides, including 9C, exert a predominant lethal action against bacteria compared to mammalian cells [1]. This indicates a favorable therapeutic window and selectivity for bacterial membranes over mammalian cell membranes.

Cytotoxicity Selectivity index Mammalian cells

Membranolytic Mechanism Validated by Calcein Leakage and Molecular Dynamics

Calcein dye leakage experiments confirmed the membranolytic effect of cyclic peptide 9C. Furthermore, NMR spectroscopy and molecular dynamics simulations provided atomistic details of its interaction with phospholipid bilayers, supporting a mechanism of membrane disruption [1].

Membrane disruption Mechanism of action NMR Molecular dynamics

Key Research and Industrial Applications for c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] Based on Evidence


Antimicrobial Susceptibility Testing and Resistance Mechanism Studies

Compound 9C serves as a potent positive control or reference compound in assays evaluating membrane-active antimicrobial peptides against drug-resistant Gram-positive and Gram-negative bacteria, including MRSA and P. aeruginosa [1]. Its well-characterized MIC profile against ATCC reference strains enables standardized susceptibility testing and investigation of bacterial resistance mechanisms to amphiphilic peptides [1].

Lead Compound for Antibiotic Development and Structure-Activity Relationship (SAR) Studies

As a lead cyclic peptide with validated broad-spectrum activity, 9C is a critical starting point for medicinal chemistry optimization [1]. Its plasma stability advantage over linear peptides (approximately 2-fold) and distinct SAR profile compared to 8C (c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]) make it essential for designing next-generation antimicrobials with improved pharmacokinetic properties [1].

Membrane Biophysics and Drug Delivery Research

The membranolytic action of 9C, validated by calcein leakage assays and molecular dynamics simulations, positions this compound as a valuable tool for studying peptide-lipid bilayer interactions [1]. Researchers can utilize 9C to probe membrane permeability, investigate endosomal escape mechanisms, or develop cell-penetrating peptide conjugates for intracellular cargo delivery [1].

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